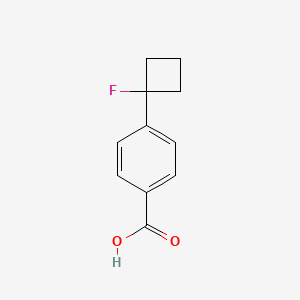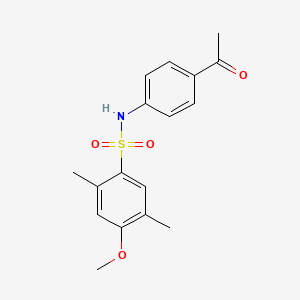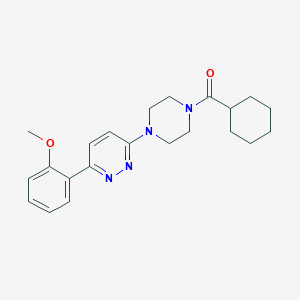
4-(1-fluorocyclobutyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Fluorocyclobutyl)benzoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a fluorocyclobutyl group attached to a benzoic acid moiety, which imparts unique chemical and biological properties.
Mécanisme D'action
Target of Action
Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Mode of Action
Benzoic acid, a structurally similar compound, is known to act as a fungistatic compound . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Biochemical Pathways
Benzoic acid is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . It is also known that benzoic acid derivatives are biosynthesized via the shikimate pathway .
Pharmacokinetics
A study on fluorobenzoic acid coformers showed that 2,4,5-trifluorobenzoic acid, a related compound, had faster dissolution and high permeability , which could potentially influence the bioavailability of 4-(1-fluorocyclobutyl)benzoic acid.
Result of Action
Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Action Environment
The stability and efficacy of related compounds, such as benzoic acid, can be influenced by factors such as temperature, ph, and the presence of other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorobenzene and aluminum trichloride in an organic solvent, followed by the addition of glutaric anhydride under controlled temperature conditions .
Industrial Production Methods: Industrial production of 4-(1-fluorocyclobutyl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimizations for higher yield and cost-effectiveness. The use of inert gas protection and precise control of reaction parameters are crucial for achieving high conversion rates and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Fluorocyclobutyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
4-(1-Fluorocyclobutyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
4-Fluorobenzoic Acid: A structurally similar compound with a fluorine atom attached to the benzene ring.
2-Fluorobenzoic Acid: The ortho isomer of fluorobenzoic acid.
3-Fluorobenzoic Acid: The meta isomer of fluorobenzoic acid.
Uniqueness: 4-(1-Fluorocyclobutyl)benzoic acid is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical and biological properties compared to other fluorobenzoic acids. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-(1-fluorocyclobutyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-11(6-1-7-11)9-4-2-8(3-5-9)10(13)14/h2-5H,1,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBSMDGAYZPMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535465.png)
![3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B6535471.png)
![3-(4-ethoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535487.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535500.png)
![1-{4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one](/img/structure/B6535507.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine](/img/structure/B6535510.png)
![1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535514.png)
![2-cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535522.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535533.png)
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535535.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B6535550.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535557.png)

